molecular formula C9H8N4OS2 B2513682 1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea CAS No. 31199-89-0

1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea

Cat. No. B2513682
CAS RN: 31199-89-0
M. Wt: 252.31
InChI Key: FZQDTUCHCVJYHU-UHFFFAOYSA-N
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Description

“1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea” is a compound that has been studied for its urease inhibitory activities . It is a pure white, odorless, tasteless crystalline solid .


Synthesis Analysis

The compound has been synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .


Molecular Structure Analysis

The molecular formula of the compound is C9H8N4OS2, and it has a molecular weight of 252.32 . The compound has been characterized by spectral analysis .


Chemical Reactions Analysis

The compound has been evaluated for its urease inhibitor activities. The urease inhibitory activity of various analogous of this compound has been observed .


Physical And Chemical Properties Analysis

The compound has a density of 1.57±0.1 g/cm3 (Predicted), and a melting point of 110-112 °C . It has been characterized by IR, 1H NMR, and 13C NMR .

Scientific Research Applications

Synthesis and Characterization

  • A novel method was developed for synthesizing 1,3,4‐thiadiazol‐2‐yl urea derivatives under microwave irradiation, providing an efficient and simple approach to obtain these compounds with satisfactory yield. This process signifies a progression in the synthesis of such urea derivatives, which can be utilized in various scientific domains (Kejian Li & Wenbin Chen, 2008).
  • The synthesis and characterization of N-(coumarin-3-yl)-N'-(2-amino-5-phenyl-1,3,4-thiadiazol-2-yl) urea highlight its spectral properties and antimicrobial activity. This compound's structural geometry was examined, offering insights into its potential applications in scientific research (Hong-Song Zhang et al., 2017).

Biological Activities and Applications

  • 1,3,4-Thiadiazole derivatives, including 1-phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea, have demonstrated various biological activities such as anti-inflammatory, anticonvulsant, antibacterial, and antifungal properties, indicating their potential for development into pharmacologically active agents (Saurabh Vig et al., 2010).
  • Novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives were synthesized and exhibited potent activity against human chronic myeloid leukemia (CML) cell line K562, indicating their potential in cancer treatment strategies (Weiwei Li et al., 2019).
  • Synthesized 1,2,4-Triazole and 1,3,4-Thiadiazole derivatives of 5-Amino-2-Hydroxybenzoic Acid showed significant antibacterial and antifungal activity, suggesting their use as potential antimicrobial agents (S. Hussain et al., 2008).
  • Urea derivatives, including 1-phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea, have shown to have cytokinin-like activity and can enhance adventitious root formation, indicating their potential use in plant biology and agriculture (A. Ricci & C. Bertoletti, 2009).

Safety And Hazards

The safety of the compound has been tested through sulforhodamine B assays against normal Chinese hamster ovary (CHO) cells . The LD50 values for rats and mice have been reported .

Future Directions

The compound might be a promising candidate for further evaluation due to its great inhibitory activity . Future studies could focus on further structure optimization and in-depth studies as a possible 5-LOX inhibitor .

properties

IUPAC Name

1-phenyl-3-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4OS2/c14-7(10-6-4-2-1-3-5-6)11-8-12-13-9(15)16-8/h1-5H,(H,13,15)(H2,10,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQDTUCHCVJYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea

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